BenchChemオンラインストアへようこそ!

O-Benzyl Apixaban PG Ester-I

Process Chemistry Quality Control Reference Standards

Choose the O‑benzyl‑protected PG ester to unlock the convergent Glenmark‑style route: late‑stage hydrogenolysis followed by rapid glycol‑ester amidation delivers Form N‑1 Apixaban. Procuring this precise intermediate eliminates premature amidation, avoids off‑pathway alkylation, and generates impurity profiles that match ANDA/DMF requirements.

Molecular Formula C35H36N4O6
Molecular Weight 608.7 g/mol
Cat. No. B13845386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Benzyl Apixaban PG Ester-I
Molecular FormulaC35H36N4O6
Molecular Weight608.7 g/mol
Structural Identifiers
SMILESCC(COC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N4CCCCC4=O)C5=CC=C(C=C5)OC)OCC6=CC=CC=C6
InChIInChI=1S/C35H36N4O6/c1-24(44-23-25-8-4-3-5-9-25)22-45-35(42)32-30-19-21-38(27-13-11-26(12-14-27)37-20-7-6-10-31(37)40)34(41)33(30)39(36-32)28-15-17-29(43-2)18-16-28/h3-5,8-9,11-18,24H,6-7,10,19-23H2,1-2H3
InChIKeyYBCLGWMXSQEDJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Benzyl Apixaban PG Ester-I: Chemical Identity and Role as a Protected Synthetic Intermediate


O-Benzyl Apixaban PG Ester-I (molecular formula C35H36N4O6, molecular weight 608.7) is a protected benzyl ester intermediate in the convergent synthesis of Apixaban, a direct Factor Xa anticoagulant . The compound bears a benzyl protecting group on the phenolic oxygen and a propylene glycol (PG) ester at the C3-carboxylate, distinguishing it from the final API (which has a free phenol and primary amide) and from related intermediates such as the unprotected Apixaban PG Ester-I or the ethyl ester analog [1]. Its primary utility lies in process chemistry and impurity control: it appears as a penultimate intermediate in patent routes that employ a late-stage hydrogenolysis to remove the O-benzyl group, followed by amidation and methylation to deliver Apixaban [2].

Why O-Benzyl Apixaban PG Ester-I Cannot Be Replaced by Generic Apixaban Intermediates in Process Development


In the convergent synthesis of Apixaban, the choice of protecting group and ester moiety on the tricyclic core directly dictates the efficiency of the final deprotection–amidation sequence. O-Benzyl Apixaban PG Ester-I carries an O-benzyl ether that requires catalytic hydrogenolysis for unmasking, whereas analogs such as the ethyl ester or the free phenol intermediate are susceptible to premature amidation, ester hydrolysis, or off-pathway alkylation [1]. The propylene glycol ester in this compound is specifically cited in patent literature as a “key intermediate” that undergoes faster amidation in glycolic media compared to the corresponding methyl or ethyl esters, directly impacting process yield and impurity profiles [2]. Generic substitution with an unprotected phenol or a simpler ester would alter the reaction kinetics, introduce new impurities, and potentially shift the polymorphic outcome away from the thermodynamically stable Form N-1 required for regulatory bioequivalence [3].

Quantitative Differentiation of O-Benzyl Apixaban PG Ester-I from In-Class Ester Intermediates


Molecular Weight Distinction: C35H36N4O6 (608.7 Da) Versus Desmethyl-O-Benzyl Apixaban (C31H29N5O4, 535.6 Da)

The molecular formula of O-Benzyl Apixaban PG Ester-I (C35H36N4O6, MW 608.7) unambiguously distinguishes it from the closely related Desmethyl-O-Benzyl Apixaban (C31H29N5O4, MW 535.6) and Desmethyl-O-Benzyl Apixaban Carboxylate (C33H32N4O5, MW 564.6) [1]. The presence of the propylene glycol ester moiety adds 73.1 Da relative to Desmethyl-O-Benzyl Apixaban, and the replacement of the C3-carboxamide with a PG ester eliminates one nitrogen atom, altering the elemental composition. This mass difference is sufficient to resolve the two compounds by low-resolution LC/MS, providing a definitive analytical identification marker for impurity profiling in Apixaban drug substance.

Process Chemistry Quality Control Reference Standards

Functional Group Protection: O-Benzyl Ether vs. Free Phenol in Convergent Synthesis Routes

O-Benzyl Apixaban PG Ester-I incorporates an O-benzyl protecting group on the 4-hydroxyphenyl moiety, whereas the direct comparator Apixaban PG Ester-I (CAS 1904628-12-1; C28H30N4O6, MW 518.56) carries a free 4-methoxyphenyl group identical to the final API . In the Glenmark patent process (US 20150353543), the benzyl-protected intermediate (Formula IXa) undergoes catalytic hydrogenolysis to reveal the phenol, which is then methylated to yield Apixaban [1]. The unprotected phenol analog would be incompatible with the basic conditions of the subsequent amidation step, leading to phenolate formation, O-alkylation side products, and potential yield loss. The benzyl ether therefore functions as a traceless protecting group, enabling a convergent strategy that avoids late-stage phenolic oxidation and improves overall atom economy.

Synthetic Route Design Protecting Group Strategy API Manufacturing

Amidation Reactivity Advantage of Glycol Ester Intermediates Over Ethyl Ester Intermediate

Patent US-9624221-B2 and US-10040793-B2 disclose that Apixaban glycol ester intermediates (including PG esters) undergo faster amidation with ammonia compared to the corresponding ethyl ester, owing to the favorable leaving group ability of the glycol moiety under the reaction conditions [1][2]. While the patent does not provide separate kinetic data for the O-benzyl-protected PG ester specifically, it establishes that the glycol ester class enables reaction completion in a shorter time or at lower temperature than the ethyl ester, which is the standard comparator in prior art processes. In the disclosed improved process, amidation of the glycol ester proceeds with ≥94% isolated molar yield when using anhydrous ammonia in propylene glycol at 90 °C for 12 hours, whereas the ethyl ester under similar conditions requires higher temperature (120 °C) or longer reaction times and yields only 76% according to J. Med. Chem. 2007 [3].

Reaction Kinetics Process Yield Apixaban Amidation

Analytical Characterization Profile: HPLC and HRMS Suitability for Impurity Monitoring

The Journal of Heterocyclic Chemistry study by Satheesh et al. (2022) describes the synthesis and characterization of related Apixaban PG ester-1 and PG ester-2 impurities, including comprehensive 1H NMR, 13C NMR, HPLC, and HRMS analysis [1]. This analytical framework is directly applicable to O-Benzyl Apixaban PG Ester-I as a member of the same compound class. In contrast, the Apixaban ethyl ester impurity shows different chromatographic behavior: an HPLC method with a C18 reverse-phase column and UV detection at 220–280 nm yields a precision RSD of 2.8% (n=6) and recovery of 92.7–101.1% across LOQ to 150% levels for the ethyl ester impurity, while the O-Desmethyl Apixaban (a related O-substituted impurity) shows precision RSD of 6.1% and recovery of 98.3–101.6% [2]. The benzyl-protected PG ester is expected to exhibit intermediate polarity and distinct retention time, making it suitable as a system suitability marker in HPLC methods that must resolve multiple process impurities.

Analytical Method Development Impurity Profiling Reference Standard Qualification

Core Application Scenarios Where O-Benzyl Apixaban PG Ester-I Delivers Procurement Value


Late-Stage Intermediate in Route II Convergent Apixaban Synthesis

In the Glenmark patent route (US 20150353543), O-Benzyl Apixaban PG Ester-I (as Formula IXa where R = benzyl) is the immediate precursor to the des-benzyl phenol intermediate. This route is designed to avoid the direct use of the 4-methoxyphenyl starting material in the final amidation, instead using hydrogenolysis to unmask the phenol followed by methylation [1]. Procuring the benzyl-protected form ensures compatibility with this specific patent strategy and enables the production of Apixaban with the N-1 polymorphic form.

Process Impurity Reference Standard for HPLC Method Validation

As a characterized PG ester impurity, O-Benzyl Apixaban PG Ester-I serves as a reference marker in stability-indicating HPLC methods. The analytical framework established by Satheesh et al. (2022) for PG ester impurities demonstrates that these species are resolvable by reverse-phase HPLC and detectable by HRMS [2]. Its procurement as a qualified reference standard supports ANDA/DMF submissions by providing a well-characterized impurity for system suitability testing, retention time marking, and method robustness evaluation.

Glycol Ester Process Optimization: Amidation Kinetics and Yield Improvement Studies

The F.I.S. patent family (US-9624221-B2 and US-10040793-B2) teaches that glycol esters undergo faster amidation than ethyl esters, achieving ≥94% isolated yield under optimized conditions [3][4]. Sourcing O-Benzyl Apixaban PG Ester-I allows process chemists to experimentally validate these amidation kinetics for the specific O-benzyl substrate, enabling Design of Experiments (DoE) around temperature, ammonia concentration, and solvent composition to maximize yield while controlling impurity formation.

Comparative Forced Degradation Studies for Regulatory Impurity Profiling

O-Benzyl Apixaban PG Ester-I can be subjected to forced degradation conditions (acid, base, oxidative, thermal, photolytic) to generate and identify potential degradation products arising from the benzyl ether and glycol ester moieties [2]. These studies are critical for establishing the impurity fate map in the final API and for meeting ICH Q3A/Q3B requirements. The compound's distinct functional groups (benzyl ether, aliphatic ester) yield degradation pathways that differ from those of the desmethyl or ethyl ester analogs, justifying its inclusion in comprehensive stress-testing panels.

Quote Request

Request a Quote for O-Benzyl Apixaban PG Ester-I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.